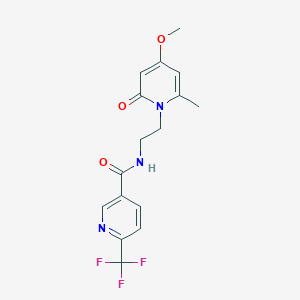

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound that belongs to the nicotinamide derivatives family

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Route A: : The synthesis begins with the preparation of 4-methoxy-6-methyl-2-oxopyridine, which is then reacted with ethylene bromide in the presence of a base to form 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl bromide. This intermediate is subsequently reacted with 6-(trifluoromethyl)nicotinoyl chloride under basic conditions to yield the final product.

Route B: : An alternative synthesis route involves the direct coupling of 4-methoxy-6-methyl-2-oxopyridine with 2-bromoethylamine, followed by the addition of 6-(trifluoromethyl)nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

Industrial Production Methods:

For large-scale industrial production, the use of continuous flow reactors is preferred for increased yield and efficiency. This method also minimizes potential side reactions by providing precise control over reaction conditions such as temperature and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups attached to the pyridine ring.

Reduction: : Reduction reactions can target the carbonyl group in the pyridine ring.

Substitution: : Nucleophilic and electrophilic substitutions can occur, primarily on the pyridine and nicotinamide rings.

Common Reagents and Conditions:

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.

Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) and electrophiles like acetyl chloride (CH3COCl) can be used.

Major Products:

Oxidation: : Formation of pyridone derivatives.

Reduction: : Formation of alcohol derivatives.

Substitution: : Formation of halogenated or acetylated derivatives.

Aplicaciones Científicas De Investigación

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in the following fields:

Chemistry: : Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: : Investigated for its potential as an enzyme inhibitor or activator, influencing metabolic pathways.

Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

Industry: : Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

This compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The methoxy, methyl, and trifluoromethyl groups play crucial roles in binding affinity and specificity. The pathways involved often include modulation of enzyme activity or alteration of receptor-ligand interactions, leading to downstream biological effects.

Comparación Con Compuestos Similares

When compared to other nicotinamide derivatives, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. Similar compounds include:

Nicotinamide adenine dinucleotide (NAD+): : A coenzyme involved in redox reactions.

3-acetylpyridine: : Used in the study of nicotinic acid metabolism.

6-methylnicotinamide: : A metabolite of nicotinamide with distinct biological activity.

So, there you have it—a comprehensive look at this compound. Fascinating stuff!

Actividad Biológica

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridine derivative

- A trifluoromethyl group

- An ethyl linker connecting to the nicotinamide moiety

This unique configuration is believed to enhance its interaction with biological targets, particularly in cancer therapy.

Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2 . EZH2 is crucial for gene silencing through histone methylation, which can lead to the downregulation of tumor suppressor genes. By inhibiting EZH2, this compound may reverse epigenetic silencing, thereby reactivating these critical genes and potentially inhibiting tumor growth.

Anticancer Activity

The primary focus of research on this compound has been its anticancer properties . It has shown promise in various preclinical studies:

- Inhibition of Tumor Growth : Studies have demonstrated that the compound can significantly reduce the proliferation of cancer cells in vitro and in vivo models.

- Reactivation of Tumor Suppressor Genes : By inhibiting EZH2, it facilitates the re-expression of genes that are typically silenced in cancerous cells.

Case Studies

- Breast Cancer Models : In experiments using breast cancer cell lines, the compound exhibited a dose-dependent inhibition of cell proliferation, correlating with decreased EZH2 activity and increased expression of tumor suppressor genes.

- Lymphoma Studies : Another study highlighted its efficacy in lymphoma models, where it was shown to induce apoptosis in malignant cells while sparing normal lymphocytes.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Target Disease | Key Findings | Reference |

|---|---|---|---|

| In vitro | Breast Cancer | Dose-dependent inhibition of proliferation | |

| In vivo | Lymphoma | Induction of apoptosis in malignant cells | |

| Mechanistic Study | General Oncology | Inhibition of EZH2 leading to reactivation of genes |

Propiedades

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c1-10-7-12(25-2)8-14(23)22(10)6-5-20-15(24)11-3-4-13(21-9-11)16(17,18)19/h3-4,7-9H,5-6H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGGYXCYFMHCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.